molecular formula C20H34O2 B1670758 Dihomo-gamma-linolenic acid CAS No. 1783-84-2

Dihomo-gamma-linolenic acid

カタログ番号 B1670758
CAS番号: 1783-84-2
分子量: 306.5 g/mol
InChIキー: HOBAELRKJCKHQD-QNEBEIHSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dihomo-gamma-linolenic acid (DGLA) is a 20-carbon ω−6 fatty acid . It is a carboxylic acid with a 20-carbon chain and three cis double bonds; the first double bond is located at the sixth carbon from the omega end . DGLA is the elongation product of γ-linolenic acid (GLA; 18:3, ω−6) .


Synthesis Analysis

DGLA is made in the body by the elongation of GLA, by an efficient enzyme which does not appear to suffer any form of (dietary) inhibition . DGLA can be produced by cultured fungi or be obtained via endogenous conversion from γ-linolenic acid (GLA)-rich vegetable oils .


Molecular Structure Analysis

The molecular formula of DGLA is C20H34O2 . It is comprised of 20 carbon atoms and three double bonds .


Chemical Reactions Analysis

DGLA is a significant molecule differentiating healthy and inflamed tissues. Its position at a pivotal point of metabolic pathways leading to anti-inflammatory derivatives or via arachidonic acid (ARA) to pro-inflammatory lipid mediators makes this n-6 polyunsaturated fatty acid (PUFA) an intriguing research subject .


Physical And Chemical Properties Analysis

DGLA is a polyunsaturated fatty acid (PUFA) that is usually present in low proportions in mammals .

科学的研究の応用

Dihomo-gamma-linolenic acid (DGLA) is a 20-carbon ω-6 polyunsaturated fatty acid (PUFA) derived in vivo from linolenic acid, an essential fatty acid . It has been associated with various physiological and pathophysiological states, and its applications span across multiple scientific fields . Here are some of the unique applications of DGLA:

  • Chronic Inflammation

    • DGLA has emerged as a significant molecule differentiating healthy and inflamed tissues . It’s at a pivotal point of metabolic pathways leading to anti-inflammatory derivatives or via arachidonic acid (ARA) to pro-inflammatory lipid mediators .
    • DGLA can be produced by cultured fungi or be obtained via endogenous conversion from γ-linolenic acid (GLA)-rich vegetable oils .
    • Several disease states are characterized by abnormally low DGLA levels in the body, while others can feature elevated levels .
    • The potential of GLA and DGLA administrations as curative or ameliorating therapies in inflammatory conditions and malignancies appears modest at best .
  • Myocardial Infarction

    • Low levels of DGLA in serum have been related to poor outcome in myocardial infarction (MI) patients .
    • Baseline samples from 1002 patients, aged 70 to 82 years, included 2–8 weeks after an MI and followed for 2 years, were used .
    • Major adverse clinical events (MACE) consisted of nonfatal MI, unscheduled coronary revascularization, stroke, hospitalization for heart failure or all-cause death .
    • In the multivariable analysis, the hazard ratio (HR) for the total death in the three higher quartiles (Q2–4) of DGLA as compared to Q1 was 0.54 (0.31–0.95), with p = 0.03 (Model-1), 0.50 (0.28–0.91), with p = 0.02 (Model-2), and 0.47 (0.26–0.84), with p = 0.012 (Model-3), and non-significant for MACE .
  • Prostaglandin Synthesis

    • DGLA is a precursor in the synthesis of prostaglandin E1 (PGE1) as well as the series-3 prostaglandins .
    • These eicosanoids have anti-thrombogenic, anti-inflammatory and anti-atherogenic properties .
    • PGE1 inhibits platelet aggregation and has a vasodilation action .
    • DGLA has also been shown to reduce the production/activity of tumor necrosis factor alpha .
  • Antithrombotic Effects

    • Taken orally in a small study, DGLA produced antithrombotic effects .
    • Supplementing dietary GLA increases serum DGLA, as well as serum AA levels .
    • Cosupplementation with GLA and EPA lowers serum AA levels by blocking Δ-5-desaturase activity, while also lowering leukotriene synthesis in neutrophils .
  • Neuroprotection

    • DGLA has been found to have a significant impact on the neurotrophin brain-derived neurotrophic factor (BDNF) in stroke patients .
    • The plasma level of BDNF negatively correlated with certain fatty acids, but a direct association was observed in relation to BDNF and DGLA .
    • DGLA is beneficial for BDNF levels, while the effect of other fatty acids like ALA on BDNF can be inhibitory .
    • Specialized proresolving lipid mediators can play a role in BDNF metabolism .
  • Skin Health

    • DGLA has been found to prevent epidermal hyperplasia, dermal edema, and infiltration of inflammatory cells in the skin .
    • Inflammatory skin disorders like psoriasis, eczema, and atopic dermatitis could benefit from supplementation with DGLA .
    • The benefits for skin health are likely related to DGLA’s ability to convert to anti-inflammatory DGLA within the skin .
  • Cardiovascular Health

    • Low levels of DGLA in serum have been related to poor outcome in patients with acute cardiovascular disease and acute decompensated heart failure .
    • Decreased circulating DGLA levels are associated with total mortality in patients with acute cardiovascular disease .
    • Higher intake of omega-6 fats, including DGLA, along with a lower intake of saturated fat can reduce coronary heart disease .
  • Cancer

    • DGLA has shown potential in inhibiting xenograft tumor growth in mice .
    • It has been found to increase the production of anti-cancer byproduct 8-hydroxyoctanoic acid from Cyclooxygenase-2-catalyzed DGLA peroxidation .
    • DGLA has also been associated with anti-proliferative responses .
  • Diabetes

    • High DGLA levels and low arachidonic acid (AA)/DGLA ratios, as well as decreased postprandial insulin secretion are predictors of glycemic control deterioration after discharge from admission .
    • Higher concentrations of DGLA were associated with an increased risk of Type 2 Diabetes .
  • Rheumatoid Arthritis

    • DGLA has been associated with anti-inflammatory effects, which could be beneficial in conditions like rheumatoid arthritis .
  • Premenstrual Syndrome

    • DGLA has been found effective for treating the symptoms of premenstrual syndrome (PMS) .
  • Atopic Dermatitis

    • Oral intake of DGLA prevented epidermal hyperplasia, dermal edema, and infiltration of inflammatory cells in dorsal skin, thus preventing the development of atopic dermatitis .

特性

IUPAC Name

(8Z,11Z,14Z)-icosa-8,11,14-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13H,2-5,8,11,14-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBAELRKJCKHQD-QNEBEIHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00912351
Record name (8Z,11Z,14Z)-8,11,14-Eicosatrienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00912351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Dihomo-gamma-linolenic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002925
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

DHLA (or DGLA) is a precursor in the synthesis of prostaglandin E1 (PGE1) as well as the series-3 prostaglandins. It also serves as a precursor in the synthesis of eicosapentaenoic acid (EPA). EPA is a precursor of the series-3 prostaglandins, the series-5 leukotrienes and the series-3 thromboxanes. These eicosanoids have anti-thrombogenic, anti-inflammatory and anti-atherogenic properties. PGE1 inhibits platelet aggregation and has a vasodilation action. DHLA has also been shown to reduce the production/activity of tumor necrosis factor alpha.
Record name Dihomo-gamma-linolenic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00154
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Dihomo-gamma-linolenic acid

CAS RN

1783-84-2
Record name Dihomo-γ-linolenic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1783-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name gamma-Homolinolenic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001783842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihomo-gamma-linolenic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00154
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (8Z,11Z,14Z)-8,11,14-Eicosatrienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00912351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z,Z,Z)-icosatri-8,11,14-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.667
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DALEUTON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FC398RK06S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Dihomo-gamma-linolenic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002925
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihomo-gamma-linolenic acid
Reactant of Route 2
Dihomo-gamma-linolenic acid
Reactant of Route 3
Dihomo-gamma-linolenic acid
Reactant of Route 4
Reactant of Route 4
Dihomo-gamma-linolenic acid
Reactant of Route 5
Dihomo-gamma-linolenic acid
Reactant of Route 6
Dihomo-gamma-linolenic acid

Citations

For This Compound
4,590
Citations
PB Kernoff, AL Willis, KJ Stone, JA Davies, GP McNicol - Br Med J, 1977 - bmj.com
The effects of orally ingested dihomo-gamma-linolenic acid (DHLA), the natural biosynthetic precursor of prostaglandin E1 (PGE1), were assessed in human volunteers. Single doses of …
Number of citations: 211 www.bmj.com
S Ouchi, T Miyazaki, K Shimada, Y Sugita… - Lipids in Health and …, 2017 - Springer
… We defined cut-offs as the median levels of polyunsaturated fatty acids [dihomo-gamma-linolenic acid (DGLA), 28.5 μg/ml; arachidonic acid (AA), 162.0 μg/ml; eicosapentaenoic acid (…
Number of citations: 21 link.springer.com
T Okamura, H Nakajima, Y Hashimoto, S Majima… - Endocrine …, 2021 - jstage.jst.go.jp
… Gamma-linolenic acid (GLA) and dihomo-gamma-linolenic acid (DGLA) have been shown to induce T-regulatory cell activity and reduce the production of proinflammatory interleukin-1 …
Number of citations: 8 www.jstage.jst.go.jp
DWT Nilsen, PL Myhre, A Kalstad, EB Schmidt… - Nutrients, 2021 - mdpi.com
… As shown in Figure 1, LA (18:2n-6) can be desaturated to gamma-linolenic acid (GLA; 18:3n-6), which in turn is elongated into dihomo-gamma-linolenic acid (DGLA; 20:3n-6), from …
Number of citations: 10 www.mdpi.com
S Sergeant, E Rahbar, FH Chilton - European journal of pharmacology, 2016 - Elsevier
Gamma-linolenic acid (GLA, 18:3n-6) is an omega-6 (n-6), 18 carbon (18C-) polyunsaturated fatty acid (PUFA) found in human milk and several botanical seed oils and is typically …
Number of citations: 251 www.sciencedirect.com
DWT Nilsen, H Aarsetoey, V Pönitz… - International Journal of …, 2017 - Elsevier
… membranes [linoleic acid (LA), dihomo-gamma linolenic acid (DGLA) and arachidonic acid (AA… :3n-6) which in turn is elongated into dihomo-gamma-linolenic acid (DGLA; 20:3n-6), from …
Number of citations: 11 www.sciencedirect.com
B Costall, ME Kelly, RJ Naylor - British journal of pharmacology, 1984 - ncbi.nlm.nih.gov
The antidyskinetic action of dihomo-gamma-linolenic acid (DHLA) was assessed against dyskinesias induced in the guinea-pig by dopamine injected into the striatum (200 micrograms …
Number of citations: 26 www.ncbi.nlm.nih.gov
K Yamashita, M Higa, R Kunishita, K Kanazawa… - Diabetology …, 2015 - Springer
… We examined the correlation between blood levels of dihomo-gamma-linolenic acid (DGLA), which belongs to the n-6 polyunsaturated fatty acids (PUFAs), and obesity in type 2 diabetic …
Number of citations: 5 link.springer.com
JC Aristizabal, LI González-Zapata… - Nutrients, 2018 - mdpi.com
Increased plasma free fatty acids (FFAs) are associated with cardiometabolic risk factors in adults with abdominal obesity (AO). However, this association remains controversial in …
Number of citations: 24 www.mdpi.com
D Navarro-Herrera, P Aranaz, L Eder-Azanza… - Food & function, 2018 - pubs.rsc.org
… These three FAs are sequential metabolites especially in omega-6 PUFA synthesis pathway and the effects seem to be primarily due to dihomo-gamma-linolenic acid, and independent …
Number of citations: 21 pubs.rsc.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。